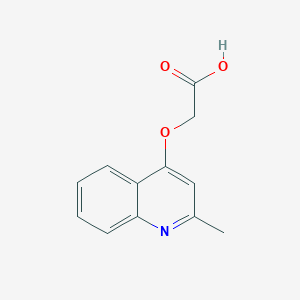

(2-Methyl-quinolin-4-yloxy)-acetic acid

Description

Significance of Quinoline-Based Scaffolds in Modern Medicinal Chemistry

The quinoline (B57606) scaffold is widely regarded as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. nih.gov This nitrogen-containing fused bicyclic heterocycle is a fundamental building block in the design and synthesis of novel therapeutic agents. mdpi.com Its versatility allows for functionalization at numerous positions on its rings, which can significantly influence the resulting compound's biological activity. mdpi.com

Quinoline derivatives have been successfully developed into drugs for a multitude of conditions. The broad therapeutic potential of this class of compounds includes:

Antimalarial: Quinine (B1679958), chloroquine, and primaquine (B1584692) are classic examples of quinoline-based antimalarial drugs. scirp.org

Antibacterial: The fluoroquinolone class of antibiotics, such as ciprofloxacin, features a quinoline core. scirp.org

Anticancer: Compounds like topotecan (B1662842) and camptothecin, which are used in chemotherapy, are derived from the quinoline alkaloid structure. scirp.org

Anti-inflammatory, Analgesic, and Anticonvulsant: Research has demonstrated the efficacy of various quinoline derivatives in these neurological and inflammatory pathways. nih.govect-journal.kz

Antiviral and Antimycobacterial: The quinoline nucleus is a key component in the development of agents against various viruses and mycobacteria. sapub.orgnih.gov

The enduring importance of the quinoline scaffold lies in its proven track record in numerous marketed drugs and its continued potential for the discovery of new bioactive molecules. ect-journal.kzsapub.org

Table 2: Examples of Marketed Quinoline-Based Drugs and Their Applications

| Drug Name | Class | Primary Application |

|---|---|---|

| Quinine | Quinoline Alkaloid | Antimalarial |

| Chloroquine | 4-Aminoquinoline | Antimalarial, Anti-inflammatory |

| Ciprofloxacin | Fluoroquinolone | Antibacterial |

| Bedaquiline | Diarylquinoline | Anti-tuberculosis (MDR-TB) |

| Topotecan | Camptothecin analogue | Anticancer (Ovarian, Lung) |

| Dibucaine | Quinoline derivative | Local Anesthetic |

Overview of the (2-Methyl-quinolin-4-yloxy)-acetic acid's Research Relevance and Potential

Direct and extensive research detailing the biological activities of this compound itself is not prominent in the available scientific literature. However, its structural features suggest potential areas of investigation based on studies of analogous compounds.

The quinolin-4-yloxy core is a key structural motif in the development of efflux pump inhibitors (EPIs). mdpi.com Efflux pumps are proteins in bacteria that can expel antibiotics, leading to antimicrobial resistance. EPIs block these pumps, restoring the effectiveness of antibiotics. Research has focused on the quinolin-4-yloxy scaffold for developing potent inhibitors of the NorA efflux pump in Staphylococcus aureus, which would act in synergy with fluoroquinolone antibiotics like ciprofloxacin. mdpi.com

Furthermore, related structures such as (quinolin-4-ylthio)carboxylic acids, which are sulfur analogues of the subject compound, have been designed and investigated as inhibitors of Escherichia coli DNA gyrase B, a crucial enzyme for bacterial replication. nih.gov This suggests a potential avenue for this compound in antibacterial research. The broader class of quinoline-oxy derivatives has been explored for a wide range of biological activities, including antimicrobial and antioxidant effects, indicating the potential for this compound to be a subject of future screening and development. ect-journal.kz

Historical and Contemporary Context of Quinoline Derivative Research

The history of quinoline derivatives in science and medicine is rich and dates back nearly two centuries.

17th Century: The earliest recorded medicinal use of a quinoline compound was the bark of the Cinchona tree, which contains quinine, to treat malaria. nih.gov

1834: Quinoline was first isolated from coal tar by Friedlieb Ferdinand Runge, providing a source for chemical study. scirp.orgresearchgate.net

Late 19th Century: The development of foundational synthetic methods, such as the Skraup synthesis (1880) and Friedländer synthesis (1882), enabled chemists to create a wide variety of quinoline derivatives in the laboratory, moving beyond reliance on natural sources. researchgate.net

1930s-1940s: The era of synthetic antimalarials began, with the development of drugs like primaquine and chloroquine, which proved vital in combating malaria, especially as resistance to quinine emerged.

In the contemporary era, research on quinoline derivatives continues to be a vibrant and critical area of medicinal chemistry. Modern efforts are largely focused on addressing the challenge of drug resistance, particularly in infectious diseases and oncology. nih.gov Scientists are designing novel quinoline-based compounds with improved efficacy and selectivity. nih.gov This includes the synthesis of hybrid molecules that combine the quinoline scaffold with other pharmacologically active groups to enhance therapeutic performance. scirp.org The ongoing exploration of quinoline chemistry continues to open new windows for the development of future drugs to treat a wide array of human diseases. scirp.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylquinolin-4-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-6-11(16-7-12(14)15)9-4-2-3-5-10(9)13-8/h2-6H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNKENIWGLHVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl Quinolin 4 Yloxy Acetic Acid and Its Analogues

Primary Synthetic Routes to (2-Methyl-quinolin-4-yloxy)-acetic acid

The most established and direct pathway to synthesize this compound is through a two-step process. This process begins with the synthesis of the key intermediate, 2-methylquinolin-4-ol, followed by an etherification reaction to introduce the acetic acid moiety.

The primary route is a variation of the Williamson ether synthesis. This method involves the reaction of the precursor, 2-methylquinolin-4-ol (which exists in tautomeric equilibrium with 2-methylquinolin-4(1H)-one), with an α-haloacetic acid ester, such as ethyl chloroacetate (B1199739). nih.gov The reaction is conducted in the presence of a base to facilitate the formation of the ether linkage. The resulting ester intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product. This approach is analogous to synthetic protocols used for similar quinoline-oxy-acetic acid derivatives. researchgate.netresearchgate.net

The successful synthesis of this compound via the Williamson ether synthesis is dependent on the careful selection of reagents and optimization of reaction conditions. The key components and typical conditions are outlined below.

The process begins with the deprotonation of 2-methylquinolin-4-ol using a suitable base. The resulting quinolinoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the haloacetate ester. The final step is the saponification or hydrolysis of the ester to the carboxylic acid.

| Step | Reagent | Purpose | Typical Solvents | Typical Conditions |

|---|---|---|---|---|

| 1. Etherification | 2-Methylquinolin-4-ol | Starting material/Nucleophile precursor | Dimethylformamide (DMF), Ethanol, Acetone | Heating under reflux; Reaction times can range from a few hours to 24 hours. researchgate.net |

| Ethyl chloroacetate or Methyl chloroacetate | Electrophile for introducing the acetic acid ester moiety. researchgate.net | |||

| Potassium carbonate (K₂CO₃) or Sodium ethoxide (NaOEt) | Base to deprotonate the hydroxyl group of the quinolinol. | |||

| 2. Hydrolysis | Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) | Catalyst for the hydrolysis of the intermediate ester. | Water, Ethanol/Water mixtures | Refluxing until reaction completion, followed by acidification to precipitate the product. |

| Water (H₂O) | Reagent for hydrolysis. |

The formation of this compound proceeds through a well-understood, two-stage mechanism.

Stage 1: Nucleophilic Substitution (Williamson Ether Synthesis)

Deprotonation: The synthesis is initiated by the addition of a base, such as potassium carbonate, to a solution of 2-methylquinolin-4-ol. The base abstracts the acidic proton from the 4-hydroxyl group, forming a potent nucleophile, the 2-methylquinolin-4-oxide anion. The formation of this anion is crucial for the subsequent step.

Sₙ2 Attack: The generated quinolinoxide anion then attacks the α-carbon of the ethyl chloroacetate molecule. This carbon is electrophilic due to the electron-withdrawing effects of the adjacent ester group and the chlorine atom. The attack proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, resulting in the displacement of the chloride ion as a leaving group and the formation of the new carbon-oxygen bond, yielding the intermediate, ethyl (2-methyl-quinolin-4-yloxy)-acetate.

Stage 2: Ester Hydrolysis

The final step is the conversion of the ester intermediate to the desired carboxylic acid. This is typically achieved through saponification. The ethyl (2-methyl-quinolin-4-yloxy)-acetate is treated with an aqueous base, like sodium hydroxide, and heated. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion and forming the carboxylate salt. Subsequent acidification of the reaction mixture with a mineral acid (e.g., HCl) protonates the carboxylate, precipitating the final product, this compound.

Advanced Synthetic Strategies and Process Optimization

While traditional methods are effective at the lab scale, the synthesis of quinoline (B57606) derivatives for broader applications necessitates the development of more efficient, scalable, and environmentally benign strategies.

Scaling up the synthesis of quinoline derivatives from the laboratory to an industrial setting presents several challenges. Classic named reactions like the Skraup synthesis, while fundamental, often involve harsh conditions (e.g., strong acids, high temperatures) and the use of hazardous reagents, making them less suitable for large-scale production. iipseries.org

Modern industrial organic synthesis increasingly favors methods that are more efficient and generate less waste. researchgate.net For quinoline derivatives, this has led to the exploration of continuous-flow synthetic methods. researchgate.net Flow chemistry offers significant advantages over traditional batch processing, including:

Enhanced Safety: Small reactor volumes minimize the risks associated with highly exothermic reactions.

Improved Heat and Mass Transfer: Superior control over temperature and mixing leads to higher yields and purity.

Scalability: Production can be increased by extending the operation time rather than increasing the reactor size. researchgate.net

Integration: Flow reactors can be linked in sequence ("telescoped") to perform multi-step syntheses without isolating intermediates. researchgate.net

Furthermore, the principles of green chemistry are critical in modern scale-up. This includes using less hazardous solvents, employing catalytic processes over stoichiometric ones, and minimizing energy consumption. iipseries.orgijpsjournal.com

To improve the efficiency of synthesis for quinoline-based compounds, modern techniques are often employed. Ultrasound-assisted synthesis has emerged as a powerful tool in organic chemistry. ijpsjournal.comrsc.org The application of ultrasonic irradiation to chemical reactions can lead to significant improvements over conventional thermal heating methods. rsc.orgnih.gov

The benefits of this technique are primarily attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and a significant acceleration of reaction rates. nih.gov

Advantages observed in the ultrasound-assisted synthesis of quinoline derivatives include:

Reduced Reaction Times: Reactions that might take many hours under conventional heating can often be completed in minutes. rsc.org

Increased Yields: The enhanced reactivity often leads to higher product yields. rsc.org

Green Chemistry: The energy efficiency and potential for using smaller amounts of solvents align with the principles of green chemistry. ijpsjournal.comnih.gov

For instance, ultrasound has been successfully used in the N-alkylation of imidazole (B134444) nuclei in hybrid quinoline-imidazole systems and in the multi-component synthesis of various 2-substituted quinolines. nih.govnih.gov

Chemical Reactivity and Derivatization Strategies

This compound possesses several reactive sites that can be exploited for chemical modification and the synthesis of new analogues. The primary sites for derivatization are the carboxylic acid group and the quinoline ring system.

The carboxylic acid functional group is the most versatile handle for derivatization. It can readily undergo a variety of classical transformations:

Esterification: Reaction with various alcohols in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding esters.

Amidation: Activation of the carboxylic acid (e.g., by conversion to an acid chloride or using coupling agents like DCC or EDC) followed by reaction with primary or secondary amines produces a wide range of amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2-methylquinolin-4-yloxy)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The quinoline ring itself can undergo electrophilic aromatic substitution, although the reaction is often more complex than with simple benzene (B151609) rings. The position of substitution is directed by the existing activating groups (the methyl and ether functionalities).

The ether linkage , while generally stable, can be cleaved under harsh conditions, for example, by refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), which would regenerate the 2-methylquinolin-4-ol precursor.

The following table summarizes key derivatization strategies for this compound.

| Reactive Site | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | Alcohol (R-OH), Acid Catalyst | Ester (-COOR) |

| Amidation | Amine (R-NH₂), Coupling Agent | Amide (-CONHR) | |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol (-CH₂OH) | |

| Quinoline Ring | Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ (Nitration) | Substituted Quinoline Ring |

| Ether Linkage (-O-) | Ether Cleavage | HBr or HI, Heat | Phenol (2-Methylquinolin-4-ol) |

Oxidation Reactions Leading to Quinoline-2,4-dione Derivatives

The oxidation of the quinoline ring system can lead to various oxidized products, among which quinoline-2,4-diones are a significant class of compounds. While the direct oxidation of a 4-alkoxy substituted quinoline like this compound to a quinoline-2,4-dione is a challenging transformation that would require cleavage of the ether bond and oxidation at two positions of the quinoline core, the synthesis of such diones from quinoline precursors is well-established. These derivatives are of interest due to their presence in numerous natural products and pharmaceutical agents.

Typically, quinoline-2,4-dione systems are not accessed via oxidation of pre-formed alkoxyquinolines. Instead, the most common and effective methods involve the cyclization of N-aryl malonamic acid esters or related acyclic precursors. For instance, the Conrad-Limpach-Knorr synthesis involves the condensation of anilines with β-ketoesters followed by thermal cyclization. To obtain a 3-substituted quinoline-2,4-dione, an aniline (B41778) can be reacted with a substituted malonic ester derivative.

In a hypothetical pathway starting from a molecule related to the title compound, one would likely need to hydrolyze the ether linkage to reveal a 4-hydroxyquinoline (B1666331) (a quinolin-4-one tautomer) first. The subsequent oxidation of the C2-position of a 4-quinolinone is not a standard reaction. Therefore, building the dione (B5365651) scaffold from acyclic precursors remains the most viable route. For example, the reaction of an appropriately substituted aniline with diethyl malonate and subsequent cyclization would be a standard approach to the core structure.

While direct oxidation of the title compound is not a primary route, oxidation of substituents on the quinoline ring is more common. For example, the methyl group at the C2 position can be oxidized. The oxidation of 2-methylquinolines to the corresponding quinoline-2-carbaldehydes can be achieved using reagents like selenium dioxide (SeO₂). Similarly, 4-methylquinolines have been chemoselectively oxidized to quinoline-4-carbaldehydes using hypervalent iodine(III) reagents. researchgate.net

Table 1: Common Synthetic Routes to Quinoline-2,4-dione Core

| Method | Precursors | Conditions | Product Type |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | 1. Condensation (acid/base catalyst) 2. Thermal cyclization (>200 °C) | 4-Hydroxyquinolin-2-one |

| Camps Cyclization | o-Acylaminoacetophenone | Base (e.g., NaOH, NaOEt) | 2-Hydroxyquinolin-4-one |

| Malonanilate Cyclization | Diethyl malonate, Aniline | 1. Condensation 2. High-temperature cyclization | Quinoline-2,4-dione scaffold |

Reduction Reactions Yielding Dihydroquinoline Derivatives

The reduction of the quinoline ring system, particularly the pyridine (B92270) part, is a well-established transformation that leads to tetrahydroquinolines. For this compound, this reaction would yield (1,2,3,4-Tetrahydro-2-methyl-quinolin-4-yloxy)-acetic acid, a molecule with a more flexible, non-aromatic nitrogen-containing ring. Catalytic hydrogenation is the most common method to achieve this transformation.

The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction. Various transition metal catalysts are effective for the hydrogenation of quinolines.

Key Research Findings:

Ruthenium Catalysis: A 5 wt% Ru/Al₂O₃ catalyst has been used for the hydrogenation of 2-methylquinoline (B7769805). iscre28.org The reaction, typically carried out in a solvent like n-hexane at elevated temperatures (120-180 °C) and hydrogen pressures (25-75 bar), effectively reduces the pyridine ring. iscre28.org The process leads to the formation of 1,2,3,4-tetrahydro-2-methylquinoline. iscre28.org

Iridium Catalysis: Cyclometalated Iridium(III) complexes have been shown to be highly active catalysts for the homogeneous hydrogenation of N-heterocycles, including quinolines, under mild conditions (e.g., 1 atm H₂ pressure). researchgate.net

Molybdenum Catalysis: The simple molybdenum complex Mo(PMe₃)₄H₄ can serve as a catalyst precursor for the hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline (B108954) at 110 °C under approximately 80 atm of H₂. acs.org

Nickel-Molybdenum Catalysis: Sulfided NiMo/α-Al₂O₃ catalysts are also employed, particularly in hydrodenitrogenation (HDN) studies, where the initial step is the hydrogenation of the heterocyclic ring. revistadechimie.ro The hydrogenation of 2-methylquinoline over such catalysts proceeds rapidly to form an equilibrium mixture of 1,2,3,4-tetrahydroquinaldine (B1666717) and 5,6,7,8-tetrahydroquinaldine. revistadechimie.ro

These methods are directly applicable to the quinoline core of this compound, with the carboxylic acid and ether functionalities generally being stable under these hydrogenation conditions, although careful selection of catalyst and conditions is necessary to avoid side reactions.

Table 2: Catalytic Systems for the Hydrogenation of 2-Methylquinoline

| Catalyst | Substrate | Conditions | Product | Ref. |

| 5 wt% Ru/Al₂O₃ | 2-Methylquinoline | 120-180 °C, 25-75 bar H₂ | 1,2,3,4-Tetrahydro-2-methylquinoline | iscre28.org |

| Cp*Ir(N^C)Cl complexes | Quinolines | 1 atm H₂, ambient temp. | Tetrahydroquinolines | researchgate.net |

| Mo(PMe₃)₄H₄ | Quinoline | 110 °C, ~80 atm H₂ | 1,2,3,4-Tetrahydroquinoline | acs.org |

| S-NiMo/α-Al₂O₃ | 2-Methylquinoline | 130-360 °C, 3.0-10.0 MPa | 1,2,3,4- and 5,6,7,8-Tetrahydroquinaldine | revistadechimie.ro |

Nucleophilic Substitution Reactions Involving the Oxyacetic Acid Moiety

The carboxylic acid group of the oxyacetic acid moiety is a prime site for nucleophilic acyl substitution reactions. These transformations allow for the synthesis of a wide array of derivatives, such as esters and amides, by reacting the carboxylic acid with appropriate nucleophiles. Direct reaction often requires activation of the carboxyl group to enhance its electrophilicity.

Esterification: Esterification can be achieved through methods like the Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst. lumenlearning.com For example, reacting this compound with methanol (B129727) and sulfuric acid would yield its methyl ester. A related procedure has been used to synthesize (5-chloroquinolin-8-yloxy) acetic acid methyl ester by reacting 5-chloro-8-hydroxyquinoline (B194070) with methyl bromoacetate (B1195939) in the presence of K₂CO₃. scirp.org The resulting ester can be hydrolyzed back to the carboxylic acid using a base like LiOH. scirp.org

Amidation: The synthesis of amides from this compound requires coupling with a primary or secondary amine. This is one of the most common transformations in medicinal chemistry. The reaction typically involves two main strategies:

Conversion to an Acyl Chloride: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting acyl chloride readily reacts with an amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the HCl byproduct. rsc.org

Use of Coupling Agents: A milder and more common approach involves the use of peptide coupling agents. These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine. This method avoids the harsh conditions of acyl chloride formation and is compatible with a wider range of functional groups.

Table 3: Common Coupling Agents for Amide Synthesis

| Reagent Class | Examples | Additives (Optional) | General Conditions |

| Carbodiimides | DCC, EDC, DIC | HOBt, HOAt | Aprotic solvent (DMF, DCM), Room temp. |

| Uronium/Guanidinium Salts | HATU, HBTU, TBTU | Base (DIPEA, TEA) | Aprotic solvent (DMF), Room temp. |

| Phosphonium Salts | BOP, PyBOP | Base (DIPEA, TEA) | Aprotic solvent (DMF), Room temp. |

| Organoboron Catalysts | Boronic acids | Molecular sieves | Room temperature |

Abbreviations: DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIC (Diisopropylcarbodiimide), HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), TEA (Triethylamine), DMF (Dimethylformamide), DCM (Dichloromethane).

Synthesis and Exploration of Thio-Analogues and Other Structural Modifications

The synthesis of thio-analogues, where the ether oxygen atom is replaced by a sulfur atom, provides access to compounds with different electronic and steric properties. The resulting (2-Methyl-quinolin-4-ylthio)-acetic acid and its derivatives are an important class of structurally related compounds.

The most common synthesis of these thio-analogues involves the reaction of a 4-chloroquinoline (B167314) with a sulfur-containing nucleophile. For instance, 4-chloro-2-methylquinoline (B1666326) can be reacted with ethyl mercaptoacetate (B1236969) in the presence of a base to yield the ethyl ester of (2-Methyl-quinolin-4-ylthio)-acetic acid, which can then be hydrolyzed to the corresponding acid.

An alternative route involves the reaction of a quinoline-4-thiol (B7853698) (which exists in tautomeric equilibrium with the quinoline-4-thione) with an α-haloacetic acid derivative. Research on related systems has led to the development of procedures for synthesizing (2-methylquinolin-4-ylsulfanyl)-substituted acetic and propionic acids. researchgate.net Studies have also been conducted on derivatives of 2-((quinolin-4-yl)thio)acetic acid, indicating that substituents on the quinoline ring, such as a methyl group at the 2-position, can influence the properties of the final compound. medicine.dp.ua

Beyond thio-analogues, other structural modifications can be envisioned. The methyl group at C2 can be replaced with other alkyl or aryl groups through different quinoline synthesis strategies (e.g., the Doebner-von Miller reaction using different aldehydes or ketones). The aromatic carbocyclic ring can also be substituted with various functional groups by starting with appropriately substituted anilines in the initial quinoline synthesis.

Table 4: Synthetic Approaches to Quinoline Thio-Analogues

| Quinoline Precursor | Sulfur-containing Reagent | Key Reaction Type | Product Type |

| 4-Chloro-2-methylquinoline | Ethyl mercaptoacetate | Nucleophilic Aromatic Substitution | (2-Methyl-quinolin-4-ylthio)-acetic acid ester |

| 4-Methyl-2-thioxoquinoline | Ethyl bromoacetate | S-Alkylation | (4-Methyl-2-quinolylthio)-acetic acid ester |

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | Nucleophilic Substitution | 4-Sulfanyl-8-methylquinolin-2(1H)-one |

Multi-component Reactions in the Synthesis of Fused Quinoline Systems

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. researchgate.netrsc.org These reactions are highly atom-economical and efficient for generating molecular diversity. Various MCRs are known for the synthesis of quinolines and fused quinoline systems. tandfonline.com

While this compound itself is a highly functionalized molecule and may not be a typical starting material for an MCR, its core structure can be assembled using MCRs, or it could be used to build more complex fused systems.

Notable MCRs for Quinoline Synthesis:

Povarov Reaction: This is an aza-Diels-Alder reaction involving an aniline, an aldehyde, and an electron-rich alkene or alkyne to produce tetrahydroquinolines, which can often be oxidized in situ to quinolines. iipseries.org It is a versatile method for creating substituted quinoline cores.

Doebner Reaction: This reaction involves an aromatic amine, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. nih.gov This is a direct route to analogues bearing the carboxylic acid moiety on the quinoline ring itself.

Friedländer Annulation: While traditionally a two-component reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl, it can be designed as a multi-component process.

These MCR strategies can be used to synthesize precursors to the title compound or to create libraries of related analogues. For example, a three-component reaction could be designed where one of the starting materials already contains the oxyacetic acid side chain. More commonly, MCRs are used to build fused heterocyclic systems onto a pre-existing quinoline ring. For example, a one-pot multicomponent reaction of 4-hydroxycoumarin, aldehydes, and aromatic amines has been used to synthesize coumarin-fused dihydroquinolines. rsc.org Similarly, MCRs have been employed to synthesize pyrazolo[4,3-c]quinolines and pyrimido[1,2-a]quinolines. tandfonline.com A quinoline bearing a reactive group could participate in such a reaction to generate a more complex, fused polycyclic system. For instance, a precursor like 4-amino-2-methylquinoline could undergo an MCR to build an additional fused ring.

Table 5: Examples of Multi-component Reactions for Fused Quinoline Synthesis

| Reaction Name/Type | Components | Catalyst/Conditions | Fused System | Ref. |

| Povarov-type | Aniline, Aldehyde, Alkene | Lewis/Brønsted Acid | Tetrahydroquinoline/Quinoline | iipseries.org |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Heat | Quinoline-4-carboxylic acid | nih.gov |

| MCR for Fused Systems | 4-Hydroxycoumarin, Aldehyde, Aromatic Amine | Bi(OTf)₃, Microwave | Coumarin-fused dihydroquinoline | rsc.org |

| MCR for Fused Systems | 8-Hydroxyquinoline, Arylglyoxal, Meldrum's acid | Et₃N, then AcOH | Furo[3,2-h]quinolinacetic acid | mdpi.com |

Biological and Pharmacological Research of 2 Methyl Quinolin 4 Yloxy Acetic Acid and Its Derivatives

Antimicrobial and Anti-infective Investigations

Antitubercular Activity against Mycobacterium tuberculosis

The quinoline (B57606) scaffold is a significant structural component in various clinically important drugs, including those with antitubercular properties. nih.gov Research into derivatives of (2-Methyl-quinolin-4-yloxy)-acetic acid, particularly 2-(quinolin-4-yloxy)acetamides, has identified them as potent inhibitors of Mycobacterium tuberculosis (Mtb) growth. nih.govnih.gov These compounds have been the focus of structure-activity relationship (SAR) studies to optimize their efficacy against both drug-susceptible and drug-resistant strains of the bacterium. scispace.comnih.gov The mechanism of action for this class of compounds has been linked to the inhibition of the cytochrome bc1 complex, a crucial component of the electron transport chain in Mtb. scispace.comnih.gov

Derivatives of this compound, specifically 2-(quinolin-4-yloxy)acetamides, have demonstrated potent in vitro activity against drug-susceptible strains of Mycobacterium tuberculosis, such as the H37Rv strain. nih.govnih.gov Initial phenotypic screening identified these compounds as having promising antitubercular properties. scispace.com Subsequent chemical modifications and optimization have led to the synthesis of derivatives with high potency, exhibiting minimum inhibitory concentration (MIC) values in the submicromolar range, with some as low as 0.05 μM. nih.govresearchgate.net Structure-activity relationship studies have been conducted to further enhance the inhibitory activity of this class of compounds. scispace.com

Table 1: In Vitro Activity of Selected 2-(Quinolin-4-yloxy)acetamide Derivatives against M. tuberculosis H37Rv

| Compound | MIC (μM) | Reference |

| Lead Structure 2 | 0.70 | nih.gov |

| Optimized Derivatives | as low as 0.05 | nih.govresearchgate.net |

| GSK QOA Analogue 5 | 0.3 - 3.3 | scispace.com |

This table is interactive. Users can sort the data by clicking on the column headers.

A critical aspect of the research into 2-(quinolin-4-yloxy)acetamide derivatives has been their efficacy against drug-resistant strains of M. tuberculosis. nih.gov Studies have shown that these compounds retain their potent activity against clinical isolates of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb. nih.govnih.gov For instance, certain derivatives were found to be even more effective against some drug-resistant clinical isolates when compared to their activity against the drug-sensitive H37Rv strain. nih.gov This sustained activity against resistant strains suggests that their mechanism of action may differ from that of currently used first- and second-line anti-TB drugs. researchgate.net The emergence of MDR and XDR tuberculosis presents a significant global health challenge, making the development of new chemical entities with activity against these strains a priority. researchgate.net

Mycobacterium tuberculosis is an intracellular pathogen that primarily resides within host macrophages. Therefore, the ability of a potential drug candidate to penetrate host cells and exert its effect on the bacteria within is crucial for therapeutic success. frontiersin.orgresearchgate.net Derivatives of this compound have been evaluated for their intracellular activity in macrophage infection models. nih.govresearchgate.net Research has demonstrated that 2-(quinolin-4-yloxy)acetamides show significant intracellular activity against Mtb in infected macrophages. nih.govnih.govresearchgate.net The intracellular efficacy of some of these compounds has been reported to be similar to that of established antitubercular drugs like rifampin and isoniazid. nih.govresearchgate.net This indicates that these compounds can effectively reach their intracellular target and inhibit the growth of the bacilli within the host cell environment. nih.govnih.gov

Combination therapy is the cornerstone of tuberculosis treatment, and investigating the potential for synergistic interactions between new drug candidates and existing antitubercular agents is a key area of research. Studies on 2-(quinolin-4-yloxy)acetamides have explored their interaction with first- and second-line antituberculosis drugs. nih.gov Using the checkerboard method, researchers have found that these compounds can have a synergistic effect with rifampin. nih.gov This synergy suggests that co-administration could potentially lead to more effective treatment regimens, reduce the likelihood of drug resistance development, and possibly allow for lower doses of the individual drugs.

Antiprotozoal Activity Studies

In addition to their antitubercular properties, the broader class of quinoline derivatives has been investigated for its potential against various protozoan parasites. nih.govresearchgate.net The quinoline scaffold is historically significant in the development of antiprotozoal drugs. rsc.org Recent research has focused on the synthesis and in vitro evaluation of novel quinoline derivatives against a range of trypanosomatid protozoan parasites. nih.govresearchgate.net These parasites are responsible for diseases such as sleeping sickness (Trypanosoma brucei rhodesiense), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). nih.govuantwerpen.be

Several newly synthesized quinoline derivatives have demonstrated significant and selective antiprotozoal activity, with some compounds displaying submicromolar efficacy against T. b. rhodesiense. nih.govresearchgate.netuantwerpen.be For example, specific derivatives have shown half-maximal effective concentration (EC₅₀) values as low as 0.19 μM against this parasite. nih.govresearchgate.net These compounds also exhibited considerable activity against Trypanosoma brucei brucei. nih.govresearchgate.net The structure-activity relationship studies within these series of compounds have provided insights into the chemical modifications that influence their antiprotozoal potency and selectivity. uantwerpen.be

Table 2: Antiprotozoal Activity of Selected Quinoline Derivatives

| Compound | Target Organism | EC₅₀ (μM) | Reference |

| 2c | T. b. rhodesiense | 0.68 | nih.govresearchgate.net |

| 2d | T. b. rhodesiense | 0.8 | nih.govresearchgate.net |

| 4i | T. b. rhodesiense | 0.19 | nih.govresearchgate.net |

| 2d | T. b. brucei | 1.4 | nih.govresearchgate.net |

| 4i | T. b. brucei | 0.4 | nih.govresearchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Broader Spectrum Antibacterial and Antifungal Evaluations

The quinoline scaffold is also a well-established pharmacophore in the development of antibacterial agents, with fluoroquinolones being a prominent class of antibiotics. The antimicrobial potential of quinoline derivatives extends to antifungal activity as well.

A study on 2-phenyl-quinoline-4-carboxylic acid derivatives demonstrated their antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some of these compounds against Staphylococcus aureus and Escherichia coli are presented below. mdpi.com

| Compound | Substituent on Phenyl Ring | MIC (µg/mL) - S. aureus | MIC (µg/mL) - E. coli |

|---|---|---|---|

| 5a4 | 2-piperidino | 64 | >128 |

| 5a7 | 2-(4-methylpiperazino) | >128 | 128 |

These results show that certain substitutions on the quinoline ring system can lead to significant antibacterial activity. mdpi.com Further research into other derivatives, such as this compound, could reveal new antimicrobial agents. The diverse pharmacological activities of quinoline derivatives also include antifungal properties, with various studies demonstrating their efficacy against a range of fungal pathogens. researchgate.net

Anticancer Research and Antitumor Potentials

The quinoline ring is a key structural feature in several anticancer drugs and experimental agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the cell cycle.

Numerous studies have demonstrated the potent anti-proliferative activity of quinoline derivatives against a variety of cancer cell lines. For example, a series of novel quinoline compounds were evaluated for their ability to inhibit the growth of leukemia and solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds are presented in the table below. mdpi.com

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2a | HCT116 (Colon) | 0.8 |

| 2a | HeLa (Cervical) | 0.14 |

| 2b | MCF-7 (Breast) | 0.3 |

| 4c | HL60 (Leukemia) | 0.3 |

These findings highlight the potential of the quinoline scaffold in developing effective anticancer agents. mdpi.com The cytotoxic effects of quinoline derivatives have been observed in a wide range of cancer types, indicating a broad spectrum of potential therapeutic applications. researchgate.net

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Research has shown that various quinoline derivatives are potent inducers of apoptosis in cancer cells. For instance, a study on quinolinequinones demonstrated that these compounds could induce apoptosis in breast cancer cells. Further analysis of one of the promising compounds, AQQ7, showed a significant increase in apoptotic cells in the MCF7 breast cancer cell line. researchgate.net This pro-apoptotic activity is a desirable characteristic for an anticancer drug, as it leads to the selective elimination of tumor cells.

Disruption of the normal cell cycle is a hallmark of cancer, and many chemotherapeutic agents target this process. Quinoline derivatives have been shown to modulate cell cycle progression, often leading to cell cycle arrest at specific phases, which can inhibit tumor growth. For example, some quinoline analogs have been found to cause an accumulation of cells in the G2/M phase of the cell cycle, which is often a precursor to apoptosis. nih.gov The ability of these compounds to interfere with the cell cycle further underscores their potential as anticancer agents.

Exploration of Specific Cancer-Related Molecular Targets (e.g., IGF Receptors)

While the broader family of quinoline derivatives has been investigated for anticancer properties, specific research directly linking this compound to Insulin-like Growth Factor (IGF) receptors is not extensively documented in the available literature. The IGF signaling pathway, involving receptors like the type I IGF receptor, is a known contributor to tumor development, and its components, such as IRS-1, are targets for some anticancer compounds. nih.govnih.gov

However, research into other quinoline derivatives has identified activity against different, but equally significant, cancer-related molecular targets. For instance, a series of 2-phenylquinoline-4-carboxylic acid derivatives were synthesized and evaluated as Histone Deacetylase (HDAC) inhibitors. nih.govfrontiersin.org One compound from this series, D28, demonstrated selectivity for HDAC3 and exhibited potent anticancer activity by inducing G2/M cell cycle arrest and promoting apoptosis in cancer cells. nih.govfrontiersin.org Another study found that certain quinoline-oxadiazole derivatives showed considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with further investigation suggesting inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. rsc.org These findings indicate that while the primary compound's interaction with IGF receptors is unclear, the quinoline scaffold is a versatile structure for targeting various critical pathways in cancer biology. nih.gov

Enzyme Inhibition Studies and Metabolic Interference

Quinoline-based compounds have been a focus of studies targeting enzymatic pathways, particularly those related to cancer metabolism. These investigations reveal a capacity for derivatives of the quinoline scaffold to interfere with key metabolic processes necessary for tumor cell survival and proliferation.

Glutathione (B108866) S-transferases (GSTs) are enzymes crucial for cellular detoxification by conjugating the antioxidant glutathione to various harmful substances. scbt.com The inhibition of GSTs is a therapeutic strategy, particularly in overcoming drug resistance in cancer cells. mdpi.com Research into phenoxyacetic acid compounds, which are structurally related to this compound, has shed light on the structural features necessary for GST inhibition. sciopen.com

A study characterizing phenoxyacetic acid derivatives found that the presence of an α,β-unsaturated ketone structure was essential for potent inhibitory activity against human glutathione-S-transferase Mu (GSTM). sciopen.com Compounds containing this feature acted as potent inhibitors, with one derivative, N,N'-(butane-1,4-diyl)-bis-(4-acryloyl phenoxyacetic amide), showing an IC50 value of 0.10 µmol/L. sciopen.com In contrast, analogous compounds lacking this specific chemical structure did not exhibit inhibitory potency. sciopen.com This suggests that the potential for this compound itself to act as a direct, potent GST inhibitor may be limited if it lacks such an electrophilic center.

| Compound Class | Key Structural Feature | Target Enzyme | Inhibitory Potency (IC50) | Reference |

| Phenoxyacetic Amide | α,β-Unsaturated Ketone | GSTM | 0.10 ± 0.02 µmol/L | sciopen.com |

| Phenoxyacetic Acetate | α,β-Unsaturated Ketone | GSTM | 67.00 ± 6.00 µmol/L | sciopen.com |

| Phenoxyacetic Amide | Saturated Ketone | GSTM | No inhibition | sciopen.com |

| Phenoxyacetic Acetate | Saturated Ketone | GSTM | No inhibition | sciopen.com |

A significant area of research for quinoline derivatives is the modulation of Lactate (B86563) Dehydrogenase (LDH) activity. LDH is a critical enzyme in anaerobic glycolysis and is particularly important in cancer cells, which often rely on this metabolic pathway (the Warburg effect) for energy production. nih.govresearchgate.net Inhibition of LDH, specifically the LDHA isoform, is considered a promising strategy for anticancer therapy. nih.govnih.gov

Several studies have identified quinoline-based compounds as potent inhibitors of LDH. nih.govnih.gov One study identified quinoline 3-sulfonamides as NADH-competitive LDHA inhibitors that effectively reduced lactate production in multiple cancer cell lines and reversed the aerobic glycolysis phenotype. nih.gov Another class of derivatives, ethyl pyrimidine-quinoline-4-carboxylates, were synthesized and evaluated for their inhibitory activity against both LDHA and LDHB isoforms. mdpi.com These findings underscore the potential for quinoline structures to interfere with the altered metabolism of cancer cells by targeting the crucial LDH enzyme. nih.govnih.govresearchgate.net

| Quinoline Derivative Class | Target Enzyme(s) | Mechanism of Action | Effect | Reference |

| Quinoline 3-Sulfonamides | LDHA | NADH-competitive | Inhibition of lactate production in cancer cells | nih.gov |

| 2-Aryl/heteroaryl-quinoline-4-carboxylic acids | Plasmodium LDH | Ligand binding | Potential antimalarial therapy | researchgate.net |

| Ethyl pyrimidine-quinoline-4-carboxylates | hLDHA, hLDHB | Enzyme inhibition | Inhibition of both LDH isoforms | mdpi.com |

Beyond LDH, quinoline derivatives have been shown to inhibit other enzymes critical to cellular processes and disease. As mentioned previously, 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel inhibitors of Histone Deacetylases (HDACs), which are key regulators of gene expression. nih.govfrontiersin.org Specifically, certain derivatives showed high selectivity for HDAC3, an enzyme implicated in tumorigenesis. nih.gov

In addition, other research has pointed towards the potential for quinoline hybrids to act on different metabolic targets. For example, quinoline-4-carboxylic acid-chalcone hybrids have been evaluated as potential inhibitors of dihydroorotate (B8406146) dehydrogenase, another enzyme involved in metabolic pathways. mdpi.com

Miscellaneous Biological Activities of Related Quinoline Compounds

The versatile quinoline scaffold is associated with a wide spectrum of biological activities beyond anticancer and enzyme inhibition studies. rsc.orgnih.gov These include antimicrobial, antimalarial, and anti-inflammatory properties. rsc.orgbiointerfaceresearch.com

A significant body of research has demonstrated that various quinoline derivatives possess potent anti-inflammatory and analgesic activities. biointerfaceresearch.comnih.govresearchgate.net These properties are often attributed to the inhibition of key mediators in the inflammatory pathway. researchgate.netnih.govtbzmed.ac.ir

For instance, a study of a synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), found it had high anti-inflammatory and anti-nociceptive effects, which were suggested to be mediated at least in part by the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov Another investigation of a 7-Chloro-4-(piperazin-1-yl) quinoline derivative showed significant anti-inflammatory and analgesic effects through the suppression of inflammatory mediators like nitric oxide (NO) and COX-2. tbzmed.ac.ir Similarly, newly synthesized quinoline derivatives with azetidinone scaffolds also exhibited significant anti-inflammatory and analgesic properties in experimental models. nih.govresearchgate.net Some compounds have shown efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) sodium. researchgate.net

| Derivative Class | Proposed Mechanism | Observed Activity | Reference |

| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid | COX-2 inhibition | Anti-inflammatory, Anti-nociceptive | nih.gov |

| 7-Chloro-4-(piperazin-1-yl) quinoline derivative | Suppression of NO and COX-2 | Anti-inflammatory, Analgesic | tbzmed.ac.ir |

| Quinoline derivatives with azetidinone scaffolds | Not specified | Anti-inflammatory, Analgesic | nih.govresearchgate.net |

| 2-chloroquinoline-3-carbaldehyde derivatives | Not specified | Anti-inflammatory, Analgesic (comparable to diclofenac) | researchgate.net |

Anticonvulsant and Cardiotonic Potentials

The therapeutic potential of compounds based on the quinoline scaffold has been a subject of significant research interest, particularly in the realm of neurology and cardiology. While direct studies on the anticonvulsant and cardiotonic activities of this compound are not extensively detailed in publicly available research, the broader family of quinoline and quinazolinone derivatives has shown promise in these areas.

Anticonvulsant Potentials of Quinoline Derivatives:

Research into the anticonvulsant properties of quinoline derivatives has indicated that this heterocyclic system can serve as a valuable pharmacophore. Various studies have explored the synthesis and anticonvulsant evaluation of numerous quinoline analogues. For instance, a series of 8-substituted quinolines were synthesized and evaluated for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet). jst.go.jpresearchgate.net Several of these compounds, particularly those featuring a 2-hydroxypropyloxyquinoline moiety, demonstrated significant anticonvulsant activities. jst.go.jpresearchgate.net For example, 8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline was identified as a potent anticonvulsive agent. jst.go.jpresearchgate.net

Furthermore, two series of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinolines and 8-alkoxy-5-(2H-1,2,4-triazol-3-one-4-yl)quinolines have been synthesized and assessed for their anticonvulsant effects. nih.gov Among these, 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline was found to be the most active. nih.gov Its broad-spectrum activity is suggested to involve mechanisms such as the inhibition of voltage-gated ion channels and the modulation of GABAergic activity. nih.gov

The related quinazolin-4(3H)-one scaffold has also been a focus of anticonvulsant research. mdpi.com Derivatives of this structure have been investigated as potential positive allosteric modulators of the GABA-A receptor and as inhibitors of carbonic anhydrase II, both of which are mechanisms relevant to seizure control. mdpi.com

While these findings highlight the potential of the broader quinoline class as anticonvulsant agents, specific experimental data on this compound is necessary to ascertain its particular activity in this regard.

Cardiotonic Potentials:

Information regarding the cardiotonic activity of this compound and its close analogues is limited in the available scientific literature. However, research on related heterocyclic systems provides some context. For example, a series of substituted 4-alkyl-2(1H)-quinazolinones were synthesized and evaluated for their cardiotonic activity. nih.gov The mechanism of action for these compounds was linked to the inhibition of cardiac fraction III cyclic nucleotide phosphodiesterase (PDE-III), a key enzyme in cardiac muscle contraction. nih.gov The most active compound in this series was 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone. nih.gov This research, while not directly on a quinoline derivative, indicates that related nitrogen-containing heterocyclic compounds can exhibit cardiotonic properties. Further investigation is required to determine if this compound or its derivatives possess similar activities.

Antiprion Activity

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders for which there is currently no effective treatment. Research into chemical compounds that can inhibit the formation or promote the clearance of the pathogenic scrapie isoform of the prion protein (PrPSc) is of critical importance. Quinoline derivatives have emerged as a promising class of compounds in this area.

Studies have shown that various quinoline derivatives possess significant antiprion activity. A screening of a library of polyquinolines and quinolines linked to different terminal groups revealed several compounds with the ability to cure a persistently prion-infected cell line (ScN2a) in the nanomolar range. nih.govacs.org The most potent of these, a compound designated as "42", had a half-effective concentration (EC50) for antiprion activity of 50 nM. nih.govacs.org

Interestingly, a notable similarity has been observed between the structure-activity relationships (SAR) for the antiprion and antimalarial effects of certain quinoline derivatives. nih.gov This suggests that there may be overlapping molecular targets for these two therapeutic applications. nih.gov

Specifically concerning 2-methylquinoline (B7769805) analogues, research involving virtual high-throughput screening has identified this scaffold as a potential therapeutic candidate for TSEs. These studies have indicated that an electron-rich aromatic ring attached via an amine linker to the position para to the ring nitrogen is beneficial for both binding to the cellular prion protein (PrPC) and suppressing the accumulation of PrPSc.

Another related compound, 2,2'-biquinoline, has been shown to decrease the expression of both prion protein and its corresponding mRNA in prion-infected cells, suggesting a mechanism of action that involves the regulation of PrP expression. jst.go.jp While these findings are for related quinoline structures, they strongly suggest that this compound and its derivatives warrant investigation for their potential antiprion activity.

Influence on Plant Rhizogenesis (for specific thio-analogues)

In the field of agriculture and horticulture, there is a continuous search for effective and low-toxicity substances that can stimulate plant growth, particularly root formation (rhizogenesis). Thio-analogues of this compound, specifically derivatives of 2-((quinolin-4-yl)thio)acetic acid, have been investigated for their potential as plant rhizogenesis stimulators.

Studies on derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid have demonstrated a significant stimulating effect on rhizogenesis in vitro in Paulownia explants. medicine.dp.uaresearchgate.net It was observed that the sodium salt of 2-((quinolin-4-yl)thio)acetic acid was a more potent stimulator of root formation compared to the parent acid. medicine.dp.uaresearchgate.net

The chemical structure of these derivatives plays a crucial role in their activity. The presence of certain substituents can either enhance or reduce their rhizogenesis-stimulating effects. For example, the introduction of alkoxy groups at the 6th position and a methyl group at the 2nd position of the quinoline ring was found to decrease the activity of the compounds. medicine.dp.uaresearchgate.net

Further research has been conducted on derivatives of 3-((6-R-quinolin-4-yl)thio)propanoic acid, which also showed a high stimulating effect on rhizogenesis in vitro in explants of the pink rose (Rosa damascena Mill.). dnu.dp.ua Similarly, the disodium (B8443419) salt of 2-(quinolin-4-ylthio)succinic acid has been identified as a promising rhizogenic stimulator for the vegetative propagation of Thuja occidentalis and Platycladus orientalis. nltu.edu.ua

These findings underscore the potential of thio-analogues of quinoline acetic acid derivatives as effective, low-toxicity alternatives to traditional auxins for stimulating root growth in various plant species. medicine.dp.uaresearchgate.netdnu.dp.uanltu.edu.ua

Data Tables

Table 1: Investigated Biological Activities of this compound and its Derivatives

| Section | Subsection | Biological/Pharmacological Activity | Key Findings |

| 3.4 | 3.4.2 | Anticonvulsant Potential | Studies on related quinoline derivatives show promise, but direct data on this compound is lacking. |

| 3.4 | 3.4.2 | Cardiotonic Potential | Limited information available; related quinazolinones show activity via PDE-III inhibition. |

| 3.4 | 3.4.3 | Antiprion Activity | Quinoline derivatives, including 2-methylquinoline analogues, show significant antiprion effects in cell-based assays. |

| 3.4 | 3.4.4 | Influence on Plant Rhizogenesis | Thio-analogues demonstrate potent stimulation of root formation in various plant species. |

Table 2: Summary of Research Findings for Thio-Analogues on Plant Rhizogenesis

| Compound Class | Plant Species | Observed Effect | Reference |

| 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives | Paulownia clones | High stimulating effect on rhizogenesis in vitro. Sodium salt more potent than the acid. | medicine.dp.uaresearchgate.net |

| 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives | Rosa damascena Mill. | High stimulating effect on rhizogenesis in vitro. | dnu.dp.ua |

| Disodium salt of 2-(quinolin-4-ylthio)succinic acid | Thuja occidentalis, Platycladus orientalis | Promising rhizogenic stimulator for vegetative propagation. | nltu.edu.ua |

Mechanistic Insights into this compound and Its Derivatives

The quinoline scaffold is a prominent feature in numerous pharmacologically active compounds, conferring a diverse range of biological activities. Within this broad class, this compound represents a molecule of significant interest, although its specific molecular mechanisms are not extensively documented in publicly available research. However, by examining the mechanistic elucidation of structurally related quinoline derivatives, particularly those sharing the quinolin-4-yloxy-acetic acid core, we can infer potential pathways of action. This article focuses on the global and specific mechanisms of action of this compound class, drawing from studies on its close analogs.

Mechanistic Elucidation and Molecular Target Identification

Specific Mechanisms in Anticancer Contexts

DNA Intercalation as a Therapeutic Modality

Quinoline derivatives are well-documented for their ability to function as DNA intercalating agents. nih.govnih.gov This mechanism involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. patsnap.com This intercalation disrupts the normal structure and function of DNA, leading to a cascade of cellular events that can culminate in cell death. The binding of these compounds to DNA can inhibit critical processes such as DNA replication and transcription, thereby halting cell proliferation. nih.gov

Studies on various quinoline-based compounds have demonstrated their capacity to bind to DNA, with the mode and strength of this interaction often correlating with their cytotoxic activity. While direct evidence for this compound is not available, its quinoline core suggests a potential for DNA intercalation.

Table 1: Examples of Quinoline Derivatives and their DNA Intercalation Activity

| Compound Class | Observed Effect on DNA | Reference |

| Quinoline-based analogs | Intercalate into DNA via the minor groove, leading to a conformational shift. | nih.gov |

| Chloroquine | Intercalates into double-stranded DNA. | researchgate.net |

Activation of Caspase Cascades and Apoptotic Pathways

A significant body of research points to the induction of apoptosis, or programmed cell death, as a primary mechanism of action for many quinoline derivatives. nih.govnih.govresearchgate.net This process is often mediated by the activation of a family of cysteine proteases known as caspases. The activation of these caspases occurs in a hierarchical cascade, with initiator caspases (like caspase-8 and caspase-9) activating executioner caspases (like caspase-3). nih.gov

Several studies on different quinoline compounds have shown their ability to trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. For instance, some quinoline derivatives have been shown to induce the activation of caspase-8 and caspase-9, leading to the subsequent cleavage and activation of caspase-3. nih.govresearchgate.net This ultimately results in the characteristic morphological and biochemical hallmarks of apoptosis. Given the prevalence of this mechanism among quinoline-based molecules, it is plausible that this compound may also exert its effects through the induction of caspase-dependent apoptosis.

Table 2: Caspase Activation by Representative Quinoline Derivatives

| Quinoline Derivative | Activated Caspases | Apoptotic Pathway | Reference |

| PQ1 | Caspase-8, Caspase-9, Caspase-3 | Extrinsic and Intrinsic | nih.govresearchgate.net |

| 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids | Caspase-9 | Intrinsic | nih.gov |

| Novel quinoline derivatives | Caspase-3 | --- | nih.gov |

Induction of Cell Cycle Arrest through Specific Signaling Cascades (e.g., ATM/Chk2)

The integrity of the genome is maintained through a complex network of signaling pathways known as cell cycle checkpoints. The ATM (Ataxia-Telangiectasia Mutated) and Chk2 (Checkpoint Kinase 2) pathway is a critical component of the DNA damage response, often leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, the initiation of apoptosis. researchgate.netnih.gov DNA double-strand breaks are potent activators of the ATM-Chk2 pathway. nih.gov

Several quinoline derivatives have been reported to induce cell cycle arrest, frequently at the G2/M phase. nih.govsci-hub.ru This arrest prevents cells with damaged DNA from entering mitosis. While direct evidence linking this compound to the ATM/Chk2 pathway is not currently available, the potential for DNA damage through intercalation suggests that this pathway could be a downstream consequence of its interaction with DNA. Activation of ATM and subsequently Chk2 would lead to the phosphorylation of downstream targets that regulate cell cycle progression, such as Cdc25 phosphatases, ultimately causing a halt in the cell cycle. nih.gov

Table 3: Cell Cycle Arrest Induced by Quinoline Derivatives

| Quinoline Derivative | Phase of Cell Cycle Arrest | Associated Signaling Insights | Reference |

| IQDMA (an indoloquinoline derivative) | G2/M | Up-regulation of p21 | nih.govsci-hub.ru |

| 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) | G2/M | Inhibition of CDK1 | nih.gov |

| Cinobufagin | G2/M | Increased levels of ATM and Chk2 | frontiersin.org |

Structure Activity Relationship Sar and Computational Chemistry Studies

Conformational Analysis and the Role of the Quinoline (B57606) Core in Bioactivity

The quinoline nucleus is a versatile pharmacophore integral to the bioactivity of many therapeutic agents. mdpi.com Its rigid, planar aromatic system provides a defined structural framework for orienting substituents in three-dimensional space, enabling specific interactions with biological macromolecules. The nitrogen atom within the ring can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking and hydrophobic interactions.

Systematic Investigation of Substituent Effects on Potency and Selectivity

The introduction of small alkyl groups, such as a methyl group, can significantly enhance the potency and selectivity of bioactive compounds. nih.govnih.gov In the context of the quinoline scaffold, the position of the methyl group is crucial. For instance, studies on certain indole-quinoline derivatives have shown that compounds with a methyl substitution at the C-5 position of the quinoline ring exhibit more potent activity against cancer cells compared to those with a C-6 substitution. biointerfaceresearch.com

In other heterocyclic systems, the addition of 2-alkyl groups has been demonstrated to greatly increase receptor selectivity. nih.gov Specifically, 2-ethyl and 2-n-propyl analogues of certain antagonists showed markedly improved potency both intravenously and orally. nih.gov This suggests that the 2-methyl group in (2-Methyl-quinolin-4-yloxy)-acetic acid likely plays a key role in modulating its biological activity, potentially by enhancing binding affinity or improving its pharmacokinetic properties.

Modifications to the side chain at the 4-position of the quinoline ring have a profound impact on the compound's pharmacological profile. The conversion of the carboxylic acid group of this compound into an amide, creating 2-(quinolin-4-yloxy)acetamides, has been a key strategy in the development of potent antitubercular agents. nih.govnih.gov

Research has shown that the amide group is critical for the bioactivity of these compounds. nih.gov A molecular simplification approach, where the amide function was removed to create simpler 4-alkoxyquinolines, resulted in a significant reduction in activity against Mycobacterium tuberculosis (M. tb). nih.gov This highlights the importance of the amide linkage for potent biological action, possibly due to its ability to form key hydrogen bonds with the target enzyme. nih.gov

Table 1: Impact of Side Chain Modification on Anti-Mtb Activity

| Compound Type | Key Structural Feature | Potency against M. tb (MIC) |

|---|---|---|

| 2-(Quinolin-4-yloxy)acetamide | Contains acetamide (B32628) side chain | 0.05 µM |

| 4-Alkoxyquinoline (simplified) | Amide function removed | 0.3 µM to 1.8 µM |

This interactive table demonstrates the significant (6- to 36-fold) decrease in potency when the acetamide group is absent, based on data from studies on antitubercular agents. nih.gov

Halogenation is a widely used strategy in medicinal chemistry to modulate the electronic properties, lipophilicity, and metabolic stability of a lead compound. nih.gov The introduction of halogens onto the quinoline scaffold can significantly influence biological activity, with the specific effect depending on the type of halogen and its position on the ring system. acs.org

For example, in a series of 4-alkoxyquinolines, replacing a methoxy (B1213986) group at the 6-position with a chlorine atom resulted in the maintenance of inhibitory potency against M. tuberculosis. nih.gov In another case, the incorporation of chlorine at the 6-position restored potency that was lost due to other modifications. nih.gov This demonstrates that targeted halogenation can be a valuable tool for optimizing the activity of quinoline-based compounds. Recent studies have also challenged the conventional assumption that halogenation inherently increases toxicity, suggesting that in some contexts, it may have a stabilizing effect that mitigates the formation of reactive metabolites. nih.gov

Comparative Structure-Activity Analysis with Closely Related Analogues

The primary structural difference between quinoline-4-yloxyacetamides and 4-alkoxyquinolines lies in the side chain at the 4-position. The acetamide derivatives possess a carboxamide group linked via an oxygen atom, whereas the 4-alkoxyquinolines feature a simpler ether linkage. This distinction is crucial for their biological activity, particularly their potency against M. tb. nih.gov

The amide group in the 2-(quinolin-4-yloxy)acetamide scaffold appears to be a critical pharmacophoric feature. nih.gov Its removal leads to a substantial drop in potency, as evidenced by the higher Minimum Inhibitory Concentration (MIC) values for the simplified 4-alkoxyquinoline analogues. nih.gov For instance, while optimized acetamides can achieve MIC values as low as 0.05 µM, the most potent simplified 4-alkoxyquinolines have MICs in the 0.3 µM to 1.8 µM range. nih.gov This suggests that the hydrogen bonding capacity and electronic properties of the amide are essential for effective interaction with the biological target, which has been identified as the cytochrome bc1 complex in M. tb. nih.govresearchgate.net

Table 2: Influence of Substituents on 4-Alkoxyquinoline Anti-Mtb Potency

| Compound Modification | Position | Substituent | Potency (MIC) |

|---|---|---|---|

| Alkyl Chain Extension | 4-position | Methyl -> Ethyl | 4-fold increase |

| Halogen Substitution | 6-position | Methoxy -> Chlorine | Potency maintained |

| Halogen Substitution | 6-position | Methoxy -> Chlorine (in a different analogue) | 15.5-fold decrease |

| Alkyl Substitution | 2-position | Methyl -> Ethyl | 7-fold decrease |

This interactive table, based on data from SAR studies nih.gov, illustrates the nuanced effects of various substitutions on the 4-alkoxyquinoline scaffold.

SAR of Thio-Analogues and Fused Ring Derivatives

The exploration of bioisosteric replacements and molecular hybridization are established strategies in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of lead compounds. In the context of this compound, the strategic modification of the quinoline core, particularly through the introduction of thio-analogues and fused ring systems, presents a viable avenue for probing the structure-activity relationship (SAR).

Thio-Analogues:

The replacement of the ether oxygen in the side chain with a sulfur atom to yield S-(2-methylquinolin-4-yl)thioacetic acid introduces significant changes in the molecule's physicochemical properties. Sulfur is larger, less electronegative, and more polarizable than oxygen. These differences can influence the compound's conformation, hydrogen bonding capacity, and metabolic stability.

Studies on related quinoline structures have demonstrated that such heteroatom substitutions can have a profound impact on biological activity. For instance, research on 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates has highlighted the significance of the sulfur atom at the 2-position in enhancing antibacterial activity mdpi.com. While this modification is on the quinoline ring itself rather than the side chain, it underscores the general principle that the incorporation of sulfur can favorably influence the biological profile of quinoline-based compounds. The thioether linkage in a potential analogue of this compound could alter the optimal positioning of the acetic acid moiety for interaction with a biological target.

Fused Ring Derivatives:

The fusion of additional rings to the quinoline scaffold of this compound represents another important direction for SAR studies. This approach can enhance molecular rigidity, extend the hydrophobic surface, and introduce new points for interaction with target proteins. The nature and position of the fused ring are critical determinants of the resulting biological activity.

For example, the synthesis of derivatives incorporating additional heterocyclic rings, such as triazoles, thiadiazoles, and benzimidazoles, onto a quinoline core has been reported to yield compounds with diverse pharmacological activities researchgate.net. The specific type of fused ring and its substitution pattern can lead to significant variations in the biological response. In the case of this compound, fusing a benzene (B151609) ring to form a benzoquinoline derivative, for instance, would significantly increase the molecule's planarity and lipophilicity, which could in turn affect its absorption, distribution, and target-binding affinity.

A hypothetical SAR study on fused ring derivatives of this compound would likely investigate how the size, shape, and electronic properties of the fused ring system influence the compound's interaction with its biological target.

In Silico Approaches to SAR and Mechanism Prediction

Computational chemistry offers powerful tools to investigate the SAR of this compound and its analogues, providing insights into their potential biological targets and pharmacokinetic profiles. These in silico methods can guide the design of new derivatives with improved properties.

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of this compound and its derivatives at a molecular level, which can help in rationalizing their biological activity.

In studies of various quinoline derivatives, molecular docking has been successfully employed to correlate binding affinities with observed biological activities, such as anticancer effects rsc.org. For this compound, a typical docking study would involve:

Target Identification: Identifying a potential protein target based on the compound's known or hypothesized biological activity.

Binding Site Prediction: Locating the active site or allosteric binding pockets on the target protein.

Ligand Docking: Placing the 3D structure of this compound and its analogues into the predicted binding site and calculating the binding energy for different poses.

The results of such simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. For example, the acetic acid moiety of the parent compound is likely to form hydrogen bonds with polar residues in the binding pocket, while the quinoline ring may engage in hydrophobic or pi-stacking interactions. By comparing the docking scores and binding modes of a series of analogues, researchers can build a predictive SAR model.

| Derivative | Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | Protein Kinase | -8.5 | Arg12, Lys34, Phe89 |

| S-(2-methylquinolin-4-yl)thioacetic acid | Protein Kinase | -8.2 | Arg12, Met35, Phe89 |

| Fused Benzene Derivative | Protein Kinase | -9.1 | Arg12, Lys34, Phe89, Tyr92 |

This table presents hypothetical data for illustrative purposes.

Predictive ADMET Modeling in Drug-Like Property Optimization

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery. In silico ADMET prediction models are widely used to filter out compounds with unfavorable pharmacokinetic profiles early in the development process nih.gov.

For this compound and its derivatives, various molecular descriptors, such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors, can be calculated to predict their drug-likeness based on established rules like Lipinski's Rule of Five.

Studies on quinoline-based compounds have shown that in silico ADMET parameters can effectively predict their bioavailability and potential for oral administration mdpi.com. For instance, a higher lipophilicity might improve membrane permeability but could also lead to increased metabolic clearance and lower solubility.

Predictive models can also estimate potential toxicity issues. For example, software can predict the likelihood of a compound being a substrate or inhibitor of cytochrome P450 enzymes, which are critical for drug metabolism.

| Compound | Predicted logP | Predicted Aqueous Solubility (mg/L) | Predicted BBB Permeability | Predicted CYP2D6 Inhibition |

| This compound | 2.5 | 50 | Low | Unlikely |

| S-(2-methylquinolin-4-yl)thioacetic acid | 2.8 | 40 | Low | Unlikely |

| Fused Benzene Derivative | 3.5 | 15 | Moderate | Possible |

This table presents hypothetical data for illustrative purposes.

By utilizing these predictive ADMET models, medicinal chemists can prioritize the synthesis of derivatives of this compound that are more likely to have favorable drug-like properties, thereby optimizing the lead compound for further development.

Potential Research Applications and Future Directions for 2 Methyl Quinolin 4 Yloxy Acetic Acid

Role as a Versatile Building Block in Complex Organic Synthesis

(2-Methyl-quinolin-4-yloxy)-acetic acid serves as a crucial starting material, or building block, for the synthesis of more complex molecules. nih.gov The carboxylic acid group and the quinoline (B57606) ring system are reactive sites that allow for a variety of chemical modifications. For instance, the core structure can be used to create 2-(quinolin-4-yloxy)acetamides. This is achieved by reacting 4-hydroxyquinolines with bromoacetamides, a process that highlights the compound's utility in constructing elaborate molecular architectures. scispace.com This adaptability makes it a valuable tool for organic chemists aiming to build sophisticated compounds for medicinal chemistry and materials science. researchgate.net

Advancement of New Therapeutic Agents

The quinoline scaffold is a well-established pharmacophore in drug discovery, and this compound is no exception. crimsonpublishers.comrsc.org Its derivatives have shown considerable promise in the development of new treatments for a range of diseases.

Tuberculosis (TB) remains a significant global health threat, and the quinoline nucleus is a key component in several antitubercular drugs. rsc.org Research into 2-(quinolin-4-yloxy)acetamide derivatives, synthesized from the parent acetic acid, has identified potent inhibitors of Mycobacterium tuberculosis (Mtb) growth. scispace.comnih.gov

Structure-activity relationship (SAR) studies have revealed that modifications to this scaffold can lead to compounds with minimum inhibitory concentrations (MICs) in the submicromolar range against both drug-sensitive and drug-resistant Mtb strains. nih.govnih.gov Some of these derivatives have been found to target the cytochrome bc1 complex, a crucial component of the electron transport chain in Mtb. scispace.comnih.gov The potency and novel mechanism of action make these compounds attractive candidates for further development in the fight against tuberculosis. nih.govnih.gov

Table 1: Antitubercular Activity of Selected 2-(Quinolin-4-yloxy)acetamide Derivatives